2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-amino-3-(dimethylamino)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-12(2)8-6-5-7-9(10(8)11)16(14,15)13(3)4/h5-7H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRRRUARUTWDEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)S(=O)(=O)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697594-49-2 | |
| Record name | 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Sulfonamide Synthesis via Aromatic Amines
- Starting with 2-amino-1,3-dimethylbenzene (or a similar aromatic amine), the synthesis involves sulfonation with a sulfonyl chloride derivative, such as N,N-dimethylbenzenesulfonyl chloride .
- The reaction typically occurs in an inert solvent like dichloromethane or pyridine at low temperatures (0–25°C) to control reactivity.
- The process yields the sulfonamide via nucleophilic attack of the amino group on the sulfonyl chloride, forming a stable sulfonamide linkage.
- In a patent (WO2009037718A2), a process involves reacting a methylated aromatic amine with a sulfonyl chloride in the presence of a base, such as pyridine, at ambient temperatures, resulting in the sulfonamide core with high efficiency.
Synthesis via Enaminone Intermediates
- An alternative approach involves synthesizing enaminone intermediates bearing the dimethylamino group, which can then be cyclized or functionalized to yield the target sulfonamide.
- For example, the enaminone E-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one can be prepared by condensing 3,4-dimethoxyacetophenone with dimethylformamide-dimethylacetal in dry xylene, followed by sulfonamide formation via reaction with sulfonyl chlorides or related reagents.
- This method allows for regioselective introduction of amino groups and facilitates subsequent modifications.
- It has been demonstrated to produce high yields of intermediates suitable for further derivatization.
Multi-step Synthesis via Heterocyclic Intermediates
- Synthesis of heterocyclic intermediates such as quinoxalines or indoles bearing amino and dimethylamino groups, which are then sulfonated or functionalized.
- For instance, the preparation of 3-(2-(dimethylamino)ethyl)-N-methyl-1H-indole-5-methane sulfonamide involves initial formation of indole derivatives, followed by sulfonylation and subsequent amino group modifications.
- The process involves reacting indole derivatives with sulfonyl chlorides in solvents like ethyl acetate or dichloromethane , often under reflux, to install the sulfonamide group.
- Subsequent methylation or amino substitution steps are performed using methyl iodide or formaldehyde derivatives.
Specific Data Table of Preparation Methods
| Methodology | Starting Material | Key Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Direct sulfonylation | Aromatic amine (e.g., 2-amino-1,3-dimethylbenzene) | N,N-Dimethylbenzenesulfonyl chloride | Pyridine or dichloromethane | 0–25°C, 1–4 hours | 70–85% | Controlled temperature to prevent overreaction |
| Enaminone route | 3,4-Dimethoxyacetophenone | Dimethylformamide-dimethylacetal | Dry xylene | Reflux 24 hours | 66% | Facilitates regioselective substitution |
| Heterocyclic intermediates | Indole derivatives | Sulfonyl chlorides, methylating agents | Ethyl acetate, dichloromethane | Reflux, room temp | 60–75% | Suitable for complex substitution patterns |
Research Findings and Notes
- Patents such as WO2009037718A2 describe efficient processes involving polyphosphoric acid esters and dichloromethane to functionalize aromatic cores, emphasizing temperature control and extraction techniques to optimize yield.
- Studies utilizing enaminone intermediates demonstrate the importance of stereochemistry, with the E and Z configurations influencing the final product's form and biological activity.
- The synthesis of sulfonamide derivatives often involves reaction with sulfonyl chlorides in the presence of bases like pyridine, with reaction conditions tailored to prevent side reactions and improve purity.
- The multi-step approach allows for customization of substituents, enabling the synthesis of various derivatives, including salts and succinate forms, which may enhance solubility and bioavailability.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide has potential applications as an antimicrobial agent . Its structure allows it to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By inhibiting enzymes that utilize PABA, this compound can exert antimicrobial effects similar to other sulfonamides like sulfamethoxazole and sulfadiazine.
Case Study : Research has demonstrated that sulfonamides can effectively inhibit various carbonic anhydrase (CA) isozymes, which are critical in regulating physiological pH levels and fluid balance. The specific interactions of this compound with CA isozymes suggest potential therapeutic applications in treating conditions such as glaucoma and edema.
Biological Research
The compound is utilized in studies involving enzyme inhibition and protein interactions . Its ability to interact with biological targets makes it valuable for investigating metabolic pathways and enzyme mechanisms.
Example Application :
- In cellular biology, it serves as a non-ionic organic buffering agent used in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for optimal cell growth conditions .
Industrial Applications
Beyond its medicinal uses, this compound is also explored in the production of dyes and pigments due to its vibrant color properties derived from its aromatic structure. The sulfonamide group enhances its solubility in water, making it suitable for various formulations.
Mechanism of Action
The mechanism of action of 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzenesulfonamides
4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide (CAS 41608-75-7)
- Structure: Positions 1 (sulfonamide), 4 (amino), and 3 (hydroxy).
- Key Differences: The hydroxyl group at position 3 introduces stronger hydrogen-bonding capacity compared to the dimethylamino group in the target compound. This increases hydrophilicity but reduces steric bulk.
- Applications: Hydroxy-substituted sulfonamides are often explored in medicinal chemistry for antibacterial activity, whereas dimethylamino-substituted derivatives may prioritize electronic modulation for catalysis or materials science .
Sulfaphenazole (4-Amino-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide)
- Structure: Position 4 (amino) and a bulky heterocyclic substituent on the sulfonamide nitrogen.
- Key Differences : The heterocyclic group enhances steric hindrance, limiting rotational freedom and binding to biological targets (e.g., enzymes). In contrast, the N,N-dimethyl group in the target compound simplifies steric interactions but reduces specificity .
Dimethylamino-Containing Analogues
2-Amino-3-(((E)-4-(dimethylamino)benzylidene)amino)maleonitrile
- Structure: A Schiff base with a dimethylamino-substituted benzylidene group.
- Key Differences: The dimethylamino group here enhances π-conjugation in the benzylidene moiety, enabling fluorescence and nonlinear optical (NLO) properties. The target compound’s sulfonamide group lacks such extended conjugation but offers hydrogen-bonding sites .
Ethyl 4-(Dimethylamino)benzoate
- Structure: Ester with a dimethylamino group at position 4.
- Key Differences: The ester group increases hydrophobicity, while the dimethylamino group acts as an electron donor in polymerization initiators. The target compound’s sulfonamide group provides higher polarity, favoring solubility in aqueous systems .
Reactivity and Electronic Effects
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Substituents (Positions) | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₆N₄O₂S | 1-SO₂N(CH₃)₂, 2-NH₂, 3-N(CH₃)₂ | 280.33 g/mol | Moderate solubility in polar solvents; potential H-bond acceptor |
| 4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | C₈H₁₂N₂O₃S | 1-SO₂N(CH₃)₂, 4-NH₂, 3-OH | 216.26 g/mol | Higher hydrophilicity due to -OH group |
| Ethyl 4-(Dimethylamino)benzoate | C₁₁H₁₅NO₂ | 4-N(CH₃)₂, COOEt | 193.24 g/mol | Hydrophobic; UV absorption at ~300 nm |
Table 2: Reactivity in Polymerization Initiators
| Compound | Role in Resins | Degree of Conversion (DC) | Influence of Additives |
|---|---|---|---|
| Ethyl 4-(Dimethylamino)benzoate | Co-initiator | High DC (~80%) | Less influenced by DPI* |
| 2-(Dimethylamino)ethyl methacrylate | Co-initiator | Moderate DC (~60%) | Enhanced by DPI |
| Target Compound | Not reported | N/A | Potential as electron donor |
*DPI = Diphenyliodonium hexafluorophosphate .
Biological Activity
2-Amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide, commonly known as a sulfonamide compound, is notable for its biological activities, particularly in medicinal chemistry. This compound has been investigated for its potential applications in various therapeutic areas, including antimicrobial and anticancer activities. The following sections provide a detailed review of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H17N3O2S
- Molecular Weight : 229.33 g/mol
- CAS Number : 1697594-49-2
The compound features a benzene ring with amino and dimethylamino substituents alongside a sulfonamide group, which is crucial for its biological interactions.
The mechanism of action of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound exhibits antimicrobial effects , particularly against Gram-positive bacteria.
- Anticancer Activity : Preliminary studies suggest that this compound may also interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, are effective against a variety of bacterial strains. A study demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 0.5 to 32 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating significant cytotoxicity .
Case Studies
- Study on Antimicrobial Efficacy :
- Cancer Research :
Table 1: Antimicrobial Activity of Related Sulfonamides
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Sulfanilamide | 16 | Escherichia coli |
| Trimethoprim | 4 | Klebsiella pneumoniae |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 12 | Cell cycle arrest |
| A549 | 20 | Inhibition of proliferation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of a substituted aniline derivative. For example, reacting 3-(dimethylamino)-2-aminophenol with N,N-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl by-products. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions like over-sulfonation or oxidation of the amino group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can researchers characterize the molecular structure of this compound to confirm regiochemistry and functional group integrity?
- Methodological Answer : Use a combination of 1H/13C-NMR to identify proton environments (e.g., dimethylamino protons at ~2.8–3.2 ppm, aromatic protons split by substituents) and FT-IR to confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves regiochemistry ambiguities, particularly the positions of amino and dimethylamino groups on the benzene ring .
Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?
- Methodological Answer : Employ HPLC-MS/MS with a C18 column and acetonitrile/water mobile phase to quantify purity (>95% recommended for biological assays). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with UV-Vis spectroscopy (λmax ~260–280 nm for aromatic systems) monitor degradation. For hygroscopicity, dynamic vapor sorption (DVS) analysis is advised .
Advanced Research Questions
Q. How can computational methods predict reactivity and guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites for electrophilic substitution. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., carbonic anhydrase IX for anticancer studies) predicts binding affinities. QSAR models trained on sulfonamide libraries optimize substituent effects on solubility and potency .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or mass fragments)?
- Methodological Answer : For ambiguous NMR signals, 2D-COSY and HSQC experiments clarify coupling networks. Isotopic labeling (e.g., 15N for amino groups) aids in assigning nitrogen environments. If MS/MS fragments deviate from expected patterns, tandem mass spectrometry with collision-induced dissociation (CID) reanalyzes fragmentation pathways. Cross-validate with synthetic intermediates to trace by-products .
Q. How do solvent and pH conditions affect the compound’s tautomeric equilibria or aggregation behavior in solution?
- Methodological Answer : Conduct pH-dependent UV-Vis titrations (pH 2–12) to monitor tautomeric shifts (e.g., amino ↔ imino forms). Dynamic light scattering (DLS) detects aggregation in polar aprotic solvents (e.g., DMSO). For pH-sensitive applications (e.g., drug delivery), use NMR titration to measure pKa values of ionizable groups .
Q. What experimental designs optimize catalytic systems for asymmetric modifications of the sulfonamide scaffold?
- Methodological Answer : Apply Design of Experiments (DoE) to screen chiral catalysts (e.g., BINOL-derived phosphoric acids) and solvents. Kinetic resolution studies with enantioselective HPLC (Chiralpak IA column) quantify enantiomeric excess. Transition-state modeling (e.g., Gaussian 16) identifies steric/electronic factors influencing selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
